![molecular formula C24H25NO6 B11153891 7-methyl-2-oxo-4-propyl-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B11153891.png)
7-methyl-2-oxo-4-propyl-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate
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Overview
Description
7-methyl-2-oxo-4-propyl-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate is a synthetic organic compound that belongs to the class of chromen derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2-oxo-4-propyl-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate typically involves the reaction of 7-methyl-2-oxo-4-propyl-2H-chromen-5-yl acetate with N-[(benzyloxy)carbonyl]-beta-alanine under specific reaction conditions. The reaction is carried out in the presence of a coupling agent such as TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may include steps such as purification, crystallization, and drying to obtain the final product in high purity and yield .
Chemical Reactions Analysis
Types of Reactions
7-methyl-2-oxo-4-propyl-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced chromen derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce reduced chromen derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: The compound is being explored for its potential therapeutic applications, including its use as an anti-cancer agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-methyl-2-oxo-4-propyl-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 7-methyl-2-oxo-4-propyl-2H-chromen-5-yl acetate
- 7-methyl-2-oxo-2H-chromen-7-yl propionate
- N-[(benzyloxy)carbonyl]-beta-alanine
Uniqueness
7-methyl-2-oxo-4-propyl-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate is unique due to its specific structure, which combines the chromen moiety with the N-[(benzyloxy)carbonyl]-beta-alanine group. This unique structure imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications .
Biological Activity
The compound 7-methyl-2-oxo-4-propyl-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate belongs to the class of 2H-chromenes, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound features a chromene backbone, which is significant for its biological activity. The chromene structure is characterized by a fused benzopyran system, which enhances its interaction with various biological targets.
Anticancer Activity
Research has shown that 2H-chromene derivatives exhibit notable anticancer properties. For instance, studies indicate that compounds with similar chromene structures induce apoptosis in cancer cells by interacting with tubulin, leading to cell cycle arrest and reduced cell viability. The mechanisms typically involve:
- Apoptosis Induction : Activation of caspases and subsequent DNA fragmentation.
- Cell Cycle Arrest : Inhibition of tubulin polymerization affecting mitotic spindle formation.
A specific study highlighted that certain 2H-chromene analogs exhibited cytotoxic effects against various cancer cell lines, including HeLa and MDA-MB-361, with IC50 values comparable to established chemotherapeutics like cisplatin .
Antimicrobial Activity
Compounds similar to this compound have demonstrated antimicrobial properties. For example, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.
Antioxidant Properties
The antioxidant capacity of 2H-chromene derivatives has been documented, suggesting their potential in mitigating oxidative stress-related diseases. These compounds may scavenge free radicals and enhance cellular defense mechanisms against oxidative damage.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of chromene derivatives. Modifications in the substituents on the chromene ring can significantly alter their potency and selectivity towards specific biological targets. For instance:
Modification Type | Effect on Activity |
---|---|
Alkyl Chain Length | Increased lipophilicity and bioavailability |
Functional Group Variation | Enhanced interaction with target enzymes/receptors |
Stereochemistry | Influence on binding affinity and efficacy |
Case Studies
- Anticancer Evaluation : A study evaluated various 2H-chromene derivatives, including those structurally related to our compound, showing significant cytotoxicity against cancer cell lines with IC50 values ranging from 8.5 μM to 25.6 μM .
- Antimicrobial Testing : Another investigation reported that specific analogs exhibited strong antibacterial effects against Staphylococcus aureus and Escherichia coli, indicating potential as therapeutic agents for infectious diseases .
Properties
Molecular Formula |
C24H25NO6 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(7-methyl-2-oxo-4-propylchromen-5-yl) 3-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C24H25NO6/c1-3-7-18-14-22(27)31-20-13-16(2)12-19(23(18)20)30-21(26)10-11-25-24(28)29-15-17-8-5-4-6-9-17/h4-6,8-9,12-14H,3,7,10-11,15H2,1-2H3,(H,25,28) |
InChI Key |
AOSLPZIAGVDYQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(=O)CCNC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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